2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoicacid
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Overview
Description
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the alkylation of 1H-1,2,3-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the alkylation of 1H-1,2,3-triazole with a suitable alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often utilize metal-free conditions and efficient construction of the triazole ring .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A tautomeric form of 2H-1,2,3-triazole, known for its proton conduction properties.
1,2,4-Triazole: Another triazole derivative with applications in medicinal chemistry.
Benzothiazole-Triazole Hybrids: Known for their antidiabetic activity.
Uniqueness
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-methyl-2-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-6(2,5(10)11)4-3-7-9-8-4/h3H,1-2H3,(H,10,11)(H,7,8,9) |
InChI Key |
SJDJPICARIYVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNN=C1)C(=O)O |
Origin of Product |
United States |
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